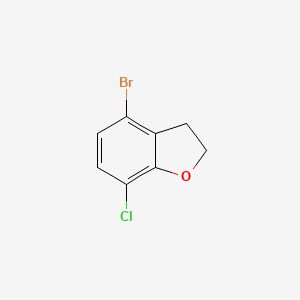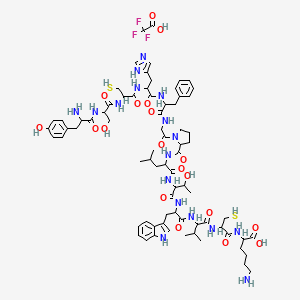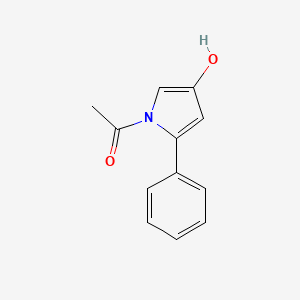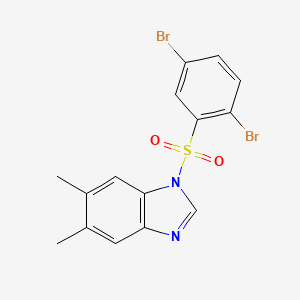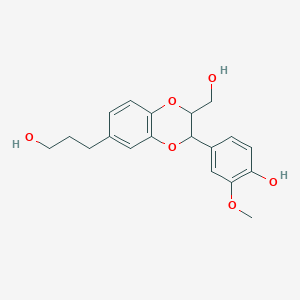![molecular formula C23H21NO3 B12113317 1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]- CAS No. 937663-78-0](/img/structure/B12113317.png)
1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2,3-dione, 5-méthyl-1-[4-(1-naphtalényloxy)butyl]- est un composé organique complexe appartenant à la classe des dérivés de l'indole. Les indoles sont des systèmes hétérocycliques importants que l'on trouve dans les produits naturels et les médicaments, jouant un rôle crucial en biologie cellulaire
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse des dérivés de l'indole, y compris 1H-Indole-2,3-dione, 5-méthyl-1-[4-(1-naphtalényloxy)butyl]-, implique souvent la synthèse de l'indole de Fischer. Cette méthode utilise généralement le chlorhydrate de phénylhydrazine et la cyclohexanone en milieu acide, tel que l'acide méthanesulfonique dans le méthanol, pour produire le composé indolique souhaité . La réaction est réalisée sous reflux pour assurer une conversion complète et un rendement élevé.
Méthodes de production industrielle
La production industrielle des dérivés de l'indole peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et l'extensibilité du processus. De plus, les principes de la chimie verte, tels que l'utilisation de solvants et de catalyseurs écologiques, sont souvent utilisés pour minimiser l'impact environnemental du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
1H-Indole-2,3-dione, 5-méthyl-1-[4-(1-naphtalényloxy)butyl]- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des structures quinonoïdes.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés dihydro correspondants.
Substitution : Les réactions de substitution électrophile sont courantes, où le cycle indole subit une substitution aux atomes d'azote ou de carbone.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénures d'alkyle et les chlorures d'acyle sont utilisés en milieu acide ou basique.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers indoles substitués, des dérivés quinonoïdes et des dihydroindoles, en fonction des conditions de réaction spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
1H-Indole-2,3-dione, 5-méthyl-1-[4-(1-naphtalényloxy)butyl]- a de nombreuses applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour son rôle dans la signalisation cellulaire et comme agent thérapeutique potentiel.
Médecine : Exploré pour ses propriétés anticancéreuses, antimicrobiennes et antivirales.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de 1H-Indole-2,3-dione, 5-méthyl-1-[4-(1-naphtalényloxy)butyl]- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération des cellules cancéreuses ou la croissance microbienne .
Applications De Recherche Scientifique
1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]- has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Méthylisatine
- 2,3-Dihydro-5-méthylindole-2,3-dione
- 5-Méthylindole-2,3-dione
- 5-Méthyl-2,3-indolinedione
Unicité
1H-Indole-2,3-dione, 5-méthyl-1-[4-(1-naphtalényloxy)butyl]- est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe naphtalényloxybutyle augmente sa lipophilie et ses interactions potentielles avec les membranes biologiques, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Numéro CAS |
937663-78-0 |
|---|---|
Formule moléculaire |
C23H21NO3 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
5-methyl-1-(4-naphthalen-1-yloxybutyl)indole-2,3-dione |
InChI |
InChI=1S/C23H21NO3/c1-16-11-12-20-19(15-16)22(25)23(26)24(20)13-4-5-14-27-21-10-6-8-17-7-2-3-9-18(17)21/h2-3,6-12,15H,4-5,13-14H2,1H3 |
Clé InChI |
AVMNEPDYCDSZCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCCOC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12113241.png)

![3-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B12113247.png)

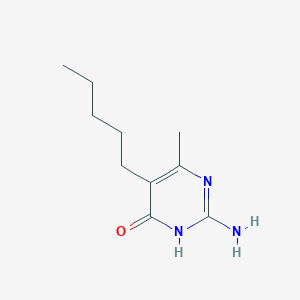
![(3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113263.png)
